

Spectroscopic Analysis of 4-Hydroxy-7-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-7-methylcoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-7-methylcoumarin**, a significant coumarin derivative with applications in various scientific fields. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data specifically for **4-Hydroxy-7-methylcoumarin** is limited, this guide compiles and presents the most relevant information available for closely related isomers and general coumarin structures. For comparative purposes, detailed data for the widely studied isomer, 7-Hydroxy-4-methylcoumarin, is provided.

Table 1: ^1H NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.51	s (broad)	-	-OH
7.56	d	8.69	H-5
6.78	dd	8.67, 2.36	H-6
6.69	d	2.34	H-8
6.10	s	-	H-3
2.34	s	-	-CH ₃
Solvent: DMSO-d ₆ , Spectrometer: 500 MHz[1]			

Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

Chemical Shift (δ) ppm	Assignment
161.17	C-2 (C=O)
160.31	C-7
154.85	C-9
153.52	C-4
126.59	C-5
112.87	C-6
112.03	C-3
110.27	C-10
102.19	C-8
18.12	-CH ₃
Solvent: DMSO-d ₆ , Spectrometer: 125 MHz[1]	

Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxy-4-methylcoumarin

Wavenumber (cm ⁻¹)	Description	Functional Group
3500	Broad	O-H stretch
3113	Sharp	=C-H stretch (aromatic)
1671	Strong, Sharp	C=O stretch (lactone)
1607	Sharp	C=C stretch (aromatic)
1394	Sharp	-CH ₃ symmetric deformation
Sample Preparation: KBr pellet ^[1]		

Table 4: Mass Spectrometry (MS) Data of 7-Hydroxy-4-methylcoumarin

m/z	Ion
177.23	[M+H] ⁺
199.17	[M+Na] ⁺
Ionization Method: Electrospray Ionization (ESI) ^[1]	

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are applicable to the analysis of coumarin derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

- Weigh 5-10 mg of the purified **4-Hydroxy-7-methylcoumarin** sample.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans are often required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry **4-Hydroxy-7-methylcoumarin** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the fine powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for coumarin analysis.

Sample Preparation:

- Prepare a dilute solution of the **4-Hydroxy-7-methylcoumarin** sample (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

- The solution must be free of any particulate matter; filtration may be necessary.
- For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

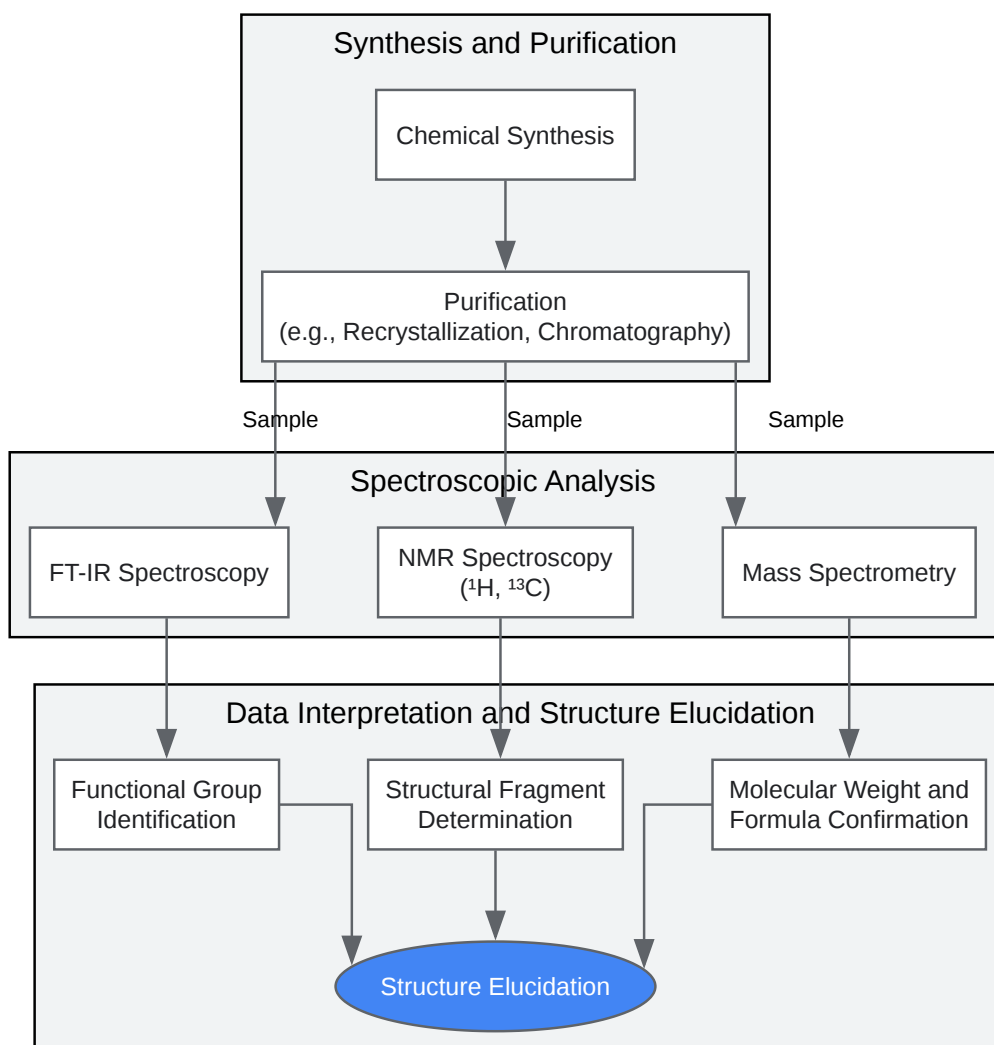
Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For coumarins, positive ion mode ($[M+H]^+$) is common.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent system.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **4-Hydroxy-7-methylcoumarin**.

Workflow for Spectroscopic Analysis of 4-Hydroxy-7-methylcoumarin



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for professionals engaged in the research and development of coumarin-based compounds. The provided data and protocols facilitate the

accurate identification and characterization of these important molecules.

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References

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